molecular formula C16H12BrFO2 B3905522 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one

3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one

Cat. No. B3905522
M. Wt: 335.17 g/mol
InChI Key: SRGJILFYOXNCGV-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one, also known as BMFP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMFP is a member of the chalcone family, which are compounds that have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to inhibit the Akt and NF-κB signaling pathways, which are involved in cell survival and inflammation, respectively. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to have a wide range of biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to reduce oxidative stress and lipid peroxidation, which are involved in the development of various diseases. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to have a protective effect on the liver and kidneys, and may have potential in the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been extensively studied and its biological activities have been well characterized. However, there are also several limitations to the use of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one in lab experiments. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has poor solubility in water, which can make it difficult to work with. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one also has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one. One area of research is the development of more potent and selective analogs of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one that can be used as potential cancer therapeutics. Another area of research is the study of the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one and its effects on various signaling pathways. Additionally, the development of novel drug delivery systems for 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one may improve its bioavailability and make it a more effective therapeutic agent. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one in vivo may provide valuable information for its potential use in humans.

Scientific Research Applications

3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO2/c1-20-16-9-5-13(17)10-12(16)4-8-15(19)11-2-6-14(18)7-3-11/h2-10H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGJILFYOXNCGV-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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